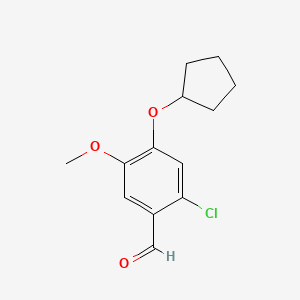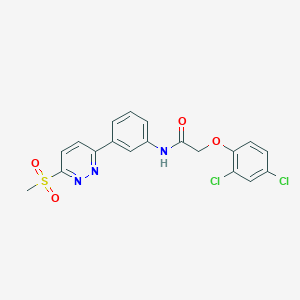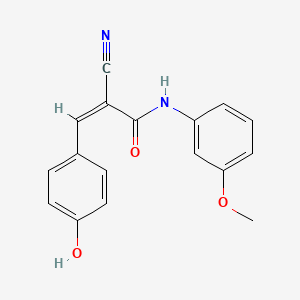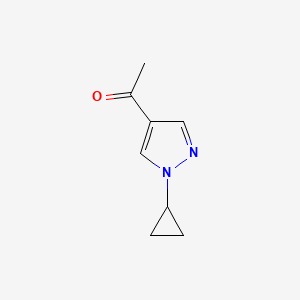
2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde, also known as CPOM aldehyde, is a chemical compound that has been widely used in scientific research. This compound is a derivative of vanillin, an organic compound commonly found in vanilla beans. CPOM aldehyde has been studied extensively for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Derivatives and Antioxidant Activity : A study conducted by Rijal, Haryadi, and Anwar (2022) involved the synthesis of various halogenated benzaldehydes, including derivatives similar to 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde, and their evaluation as antioxidants. They found that these compounds displayed varying degrees of antioxidant activity, as determined by the DPPH method (Rijal, Haryadi, & Anwar, 2022).
Chemical Properties and Analysis
- Solubility and Activity Coefficients : Research by Larachi et al. (2000) on closely related compounds, like 5-chloro-4-hydroxy-3-methoxybenzaldehyde, provided data on solubility and infinite dilution activity coefficients in water across various temperatures. This kind of data is essential for understanding the physical and chemical properties of similar compounds (Larachi et al., 2000).
Structural Insights
- Structural Characterization of Derivatives : Huang and Wu (2010) described the structural aspects of a compound synthesized from 4-methoxybenzaldehyde, which shares a similar methoxybenzaldehyde structure. Understanding the molecular geometry and intermolecular interactions in such compounds provides insights into their potential applications in various fields (Huang & Wu, 2010).
Applications in Organic Synthesis
- Role in Organic Synthesis : A study by Tandon et al. (2006) on the oxidation of aromatic aldehydes, including methoxybenzaldehydes, revealed insights into their reactivity and potential applications in organic synthesis. Such studies are crucial for exploring the roles of these compounds in the synthesis of more complex molecules (Tandon, Baboo, Singh, & Gayatri, 2006).
Medicinal Chemistry and Biological Activity
- Antibacterial and Antifungal Activities : He and Xue (2021) synthesized hydrazone compounds derived from 3-methoxybenzaldehyde and assessed their antibacterial and antifungal activities. Such studies highlight the potential of methoxybenzaldehyde derivatives in medicinal chemistry, especially in the development of new antimicrobial agents (He & Xue, 2021).
Propiedades
IUPAC Name |
2-chloro-4-cyclopentyloxy-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-16-12-6-9(8-15)11(14)7-13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQWNHTYNOZYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2812230.png)
![(2Z)-N-(3,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2812231.png)
![N-(3-chloro-4-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2812232.png)

![2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B2812237.png)
![N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2812239.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2812240.png)



![11-Methyl-12-(prop-2-en-1-yl)-13-(propylamino)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2812248.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2812249.png)
![4-benzyl-2-[2-(sec-butylamino)-2-oxoethyl]-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2812252.png)